2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide
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Overview
Description
2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide is a complex organic compound that features a pyrimidine and pyrrolidine moiety
Mechanism of Action
Target of Action
It’s worth noting that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
As a modulator or inhibitor, it would alter the activity of a target protein or enzyme .
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound may influence pathways related to pain perception (via the vanilloid receptor 1), growth and metabolism (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .
Result of Action
Based on the activities of similar compounds, it can be inferred that it may have potential antioxidative and antibacterial properties . Its effects on cell cycle have also been characterized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine and pyrimidine intermediates, followed by their coupling under specific conditions. For instance, the reaction between a pyrrolidine derivative and a pyrimidine derivative can be facilitated using reagents such as iodine and tert-butyl hydroperoxide (TBHP) in toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, sodium borohydride, and potassium permanganate. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Pyrimidine-2-carboxamides
Uniqueness
What sets 2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide apart is its unique combination of the pyrimidine and pyrrolidine moieties, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2,2-dimethyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-14(2,3)12(19)17-10-11-6-4-9-18(11)13-15-7-5-8-16-13/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODBTVIUNJPOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCCN1C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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